molecular formula C14H9Cl2F3N2O B1401799 4-Chloro-N-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylbenzamide CAS No. 1311279-81-8

4-Chloro-N-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylbenzamide

Cat. No. B1401799
CAS RN: 1311279-81-8
M. Wt: 349.1 g/mol
InChI Key: GUUCIRQKBHGREM-UHFFFAOYSA-N
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Description

“4-Chloro-N-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylbenzamide” is a chemical compound with the molecular formula C13H6Cl3F3N2 . It is a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of TFMP derivatives, including “this compound”, involves the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF .


Molecular Structure Analysis

The molecular structure of this compound includes a benzamide group, a pyridine ring, and a trifluoromethyl group . The presence of these groups contributes to its unique physicochemical properties .

Scientific Research Applications

Molecular Stability and Reactivity

Research has shown that compounds related to 4-Chloro-N-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylbenzamide demonstrate significant stability and reactivity, which can be attributed to the nature of substituents at the ylide carbanion and pyrimidinium cation moieties. These properties allow these compounds to serve as nucleophilic reagents and 1,3-dipoles in chemical reactions, offering potential applications in synthetic organic chemistry (Moldoveanu & Mangalagiu, 2005).

Supramolecular Complexes

The introduction of halogen atoms, like chlorine, into supramolecular complexes has been found to produce polymorphic compounds with various mesophases, affecting their thermal stability and mesomorphic behavior. This suggests potential applications in the development of new materials with tailor-made thermal and optical properties (Alamro et al., 2021).

Luminescent Materials

Lanthanide complexes involving planar aromatic tridentate nitrogen ligands have shown potential as luminescent building blocks for triple-helical structures, indicating applications in the creation of new luminescent materials for various technological applications (Piguet et al., 1993).

Polymer Synthesis

The synthesis of soluble polyimides derived from aromatic diamine monomers containing pyridine and fluorine shows significant promise. These polyimides display excellent solubility, thermal stability, and amorphous nature, suggesting their application in the production of high-performance polymers for advanced technological applications (Zhang et al., 2007).

Catalytic Applications

The development of fluorinated copoly(pyridine ether imide)s from aromatic diamine and dianhydrides has been explored, showing these materials possess high thermal stability, excellent mechanical properties, and low dielectric constants. These properties indicate their potential use in electronics and materials science (Zhou et al., 2018).

Future Directions

The future directions for the use of TFMP derivatives, including “4-Chloro-N-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylbenzamide”, are promising. They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-chloro-N-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2F3N2O/c1-21(13(22)8-2-4-10(15)5-3-8)12-7-9(14(17,18)19)6-11(16)20-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUCIRQKBHGREM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=CC(=C1)C(F)(F)F)Cl)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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